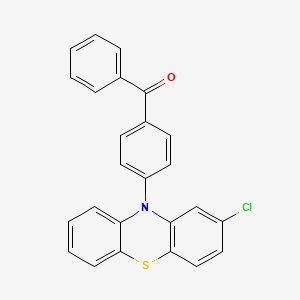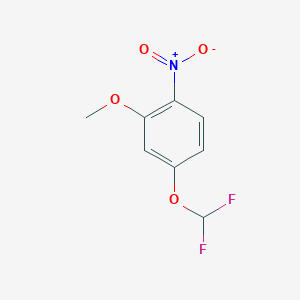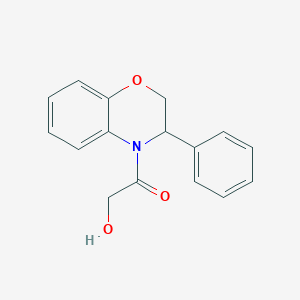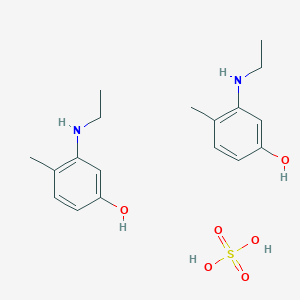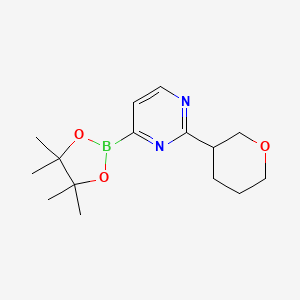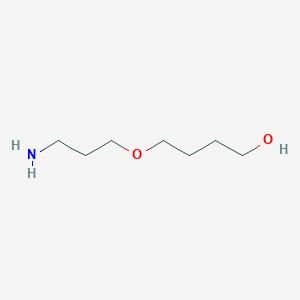
4-(3-Aminopropoxy)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropoxy)-1-butanol is an organic compound that features both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)-1-butanol typically involves the reaction of 3-aminopropanol with 1,4-butanediol. One common method is to use a nucleophilic substitution reaction where the hydroxyl group of 1,4-butanediol is replaced by the amino group of 3-aminopropanol under basic conditions. This reaction can be catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(3-Aminopropoxy)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Produces 4-(3-Aminopropoxy)butanal.
Reduction: Produces 4-(3-Aminopropyl)butanol.
Substitution: Produces compounds like 4-(3-Aminopropoxy)butyl chloride or 4-(3-Aminopropoxy)butyl bromide.
科学的研究の応用
4-(3-Aminopropoxy)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 4-(3-Aminopropoxy)-1-butanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-Aminopropyl)butanol: Similar structure but lacks the ether linkage.
3-Aminopropanol: A simpler molecule with similar functional groups.
1,4-Butanediol: Lacks the amino group but has similar hydroxyl functionality.
Uniqueness
4-(3-Aminopropoxy)-1-butanol is unique due to the presence of both an amino group and an ether linkage, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
25277-19-4 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC名 |
4-(3-aminopropoxy)butan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-3-7-10-6-2-1-5-9/h9H,1-8H2 |
InChIキー |
PJLOHVAAPSXEQI-UHFFFAOYSA-N |
正規SMILES |
C(CCOCCCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


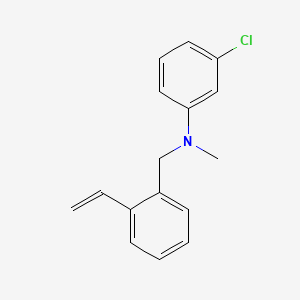
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1R,18S,21E,28S,29R,30R)-30-[(2S,4S,5R,6R)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14129626.png)
![8-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14129628.png)
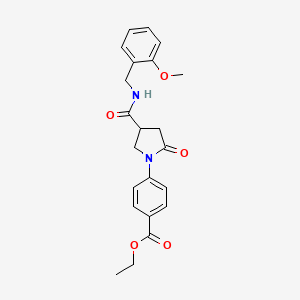
![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)

![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
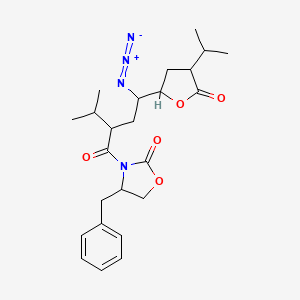
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
